molecular formula C18H21NO2S B14257896 6-(2-Ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione CAS No. 335594-58-6

6-(2-Ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione

Cat. No.: B14257896
CAS No.: 335594-58-6
M. Wt: 315.4 g/mol
InChI Key: FRJMWUCICRIVPW-UHFFFAOYSA-N
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Description

6-(2-Ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione is a complex organic compound that belongs to the class of thienoisoindoles This compound is characterized by its unique structure, which includes a thieno ring fused to an isoindole core, with an ethylhexyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases as catalysts, and the process may require specific temperature and pressure settings to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. The purification process may involve techniques such as recrystallization, chromatography, or distillation to isolate the compound from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

6-(2-Ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can result in various derivatives depending on the substituent introduced .

Scientific Research Applications

6-(2-Ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione involves its interaction with specific molecular targets and pathways. These interactions can influence various biological processes, depending on the context of its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to modulate their activity, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4,8-Dibromo-6-(2-ethylhexyl)-[1,2,5]thiadiazolo[3,4-f]benzotriazole
  • 2,6-Dimethyl-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone

Uniqueness

6-(2-Ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione is unique due to its specific structural features, such as the thieno ring fused to the isoindole core and the ethylhexyl side chain.

Properties

CAS No.

335594-58-6

Molecular Formula

C18H21NO2S

Molecular Weight

315.4 g/mol

IUPAC Name

6-(2-ethylhexyl)thieno[3,4-f]isoindole-5,7-dione

InChI

InChI=1S/C18H21NO2S/c1-3-5-6-12(4-2)9-19-17(20)15-7-13-10-22-11-14(13)8-16(15)18(19)21/h7-8,10-12H,3-6,9H2,1-2H3

InChI Key

FRJMWUCICRIVPW-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CN1C(=O)C2=CC3=CSC=C3C=C2C1=O

Origin of Product

United States

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